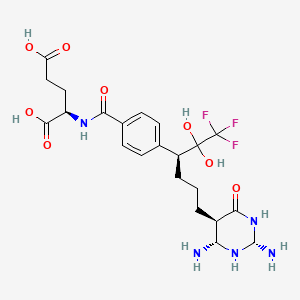![molecular formula C20H15N3O B10839910 1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-ビフェニル)-(1,2,4-トリアゾール-4-イル)]-3-フェノールは、トリアゾール誘導体のクラスに属する化合物です。トリアゾールは、3つの窒素原子を含む5員環状ヘテロ環式化合物です。
準備方法
合成経路と反応条件: 1-[3-(4-ビフェニル)-(1,2,4-トリアゾール-4-イル)]-3-フェノールの合成は、通常、アルカリ性および酸性媒体中でアシルチオセミカルバジド誘導体を環化することにより行われます 。このプロセスは、アシルチオセミカルバジドの調製から始まり、続いて環化されてトリアゾール環を形成します。 反応条件には、多くの場合、パラジウム-炭素またはニッケル-パラジウム-炭素などの触媒と、ヒドロキシルアミン硫酸塩または塩酸塩などの試薬の使用が含まれます 。
工業生産方法: この化合物の工業生産方法は、同様の反応条件を使用して大規模な合成を行う場合がありますが、より高い収率と純度のために最適化されています。連続フローリアクターと自動化システムの使用により、生産プロセスの効率とスケーラビリティが向上します。
化学反応の分析
反応の種類: 1-[3-(4-ビフェニル)-(1,2,4-トリアゾール-4-イル)]-3-フェノールは、以下を含むさまざまな化学反応を起こします。
酸化: フェノール基は酸化されてキノンを形成できます。
還元: 特定の条件下では、トリアゾール環を還元することができます。
置換: 芳香環で求電子置換反応が起こります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: パラジウム触媒の存在下での水素ガス。
置換: 臭素や塩素などのハロゲン化剤。
生成される主な生成物:
酸化: キノンおよび関連化合物。
還元: 還元されたトリアゾール誘導体。
置換: ハロゲン化ビフェニルトリアゾール誘導体。
科学研究への応用
1-[3-(4-ビフェニル)-(1,2,4-トリアゾール-4-イル)]-3-フェノールは、さまざまな科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗真菌特性の可能性について調査されています.
医学: 新規薬剤の開発における医薬品中間体としての可能性を探っています。
工業: 特定の特性を持つ先端材料の製造に使用されています。
科学的研究の応用
1-[3-(4-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
1-[3-(4-ビフェニル)-(1,2,4-トリアゾール-4-イル)]-3-フェノールの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環は酵素やタンパク質に結合してその活性を阻害することができます。ビフェニル基は化合物の細胞膜への浸透能力を高め、その有効性を高めます。 フェノール基は水素結合に関与して、標的との化合物の相互作用をさらに安定化させることができます 。
類似化合物:
1,2,4-トリアゾール誘導体: トリアゾール環が類似しているが、置換基が異なる化合物。
ビフェニル誘導体: ビフェニル基を持っているが、官能基が異なる化合物。
独自性: 1-[3-(4-ビフェニル)-(1,2,4-トリアゾール-4-イル)]-3-フェノールは、ビフェニル基、トリアゾール環、フェノール基を組み合わせているため、ユニークです。 この組み合わせは、他の類似化合物には見られない特定の化学的および生物学的特性をもたらします 。
結論
1-[3-(4-ビフェニル)-(1,2,4-トリアゾール-4-イル)]-3-フェノールは、さまざまな科学的および産業的応用で大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造と反応性は、化学、生物学、医学、材料科学の分野における貴重な研究対象となっています。
ご質問や詳細については、お気軽にお問い合わせください!
類似化合物との比較
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Biphenyl derivatives: Compounds with biphenyl groups but different functional groups.
Uniqueness: 1-[3-(4-biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol is unique due to its combination of a biphenyl group, a triazole ring, and a phenol group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and materials science.
If you have any more questions or need further details, feel free to ask!
特性
分子式 |
C20H15N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
3-[3-(4-phenylphenyl)-1,2,4-triazol-4-yl]phenol |
InChI |
InChI=1S/C20H15N3O/c24-19-8-4-7-18(13-19)23-14-21-22-20(23)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14,24H |
InChIキー |
MENDTFDIUWAVMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=CN3C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


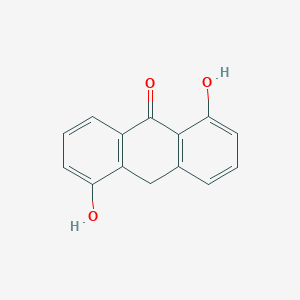
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
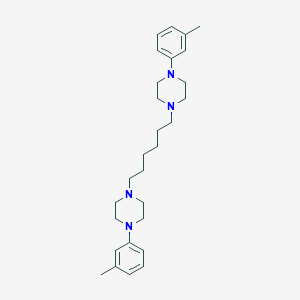
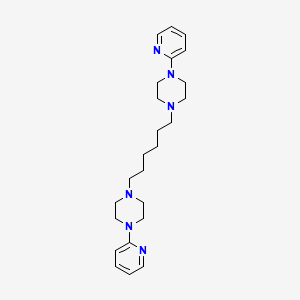
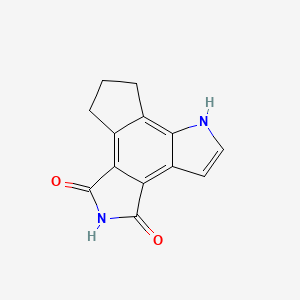
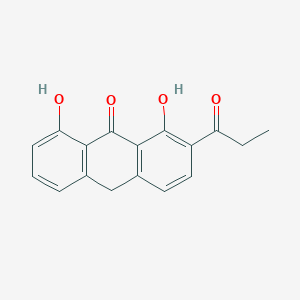
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)

![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)


